methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound features a thiophene ring, a sulfamoyl group, and a carboxylate ester group, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate is an organic compound that is primarily used as a reagent or intermediate in organic synthesis reactions
Mode of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction is used to create carbon-carbon bonds, which are fundamental in the construction of complex organic molecules. The downstream effects of this pathway depend on the specific context of the reaction and the other compounds involved.
Pharmacokinetics
Its molecular weight is 42956, and it has a logP value of 61467, indicating its lipophilicity . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it is used are known to be exceptionally mild and tolerant of various functional groups . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core One common approach is the reaction of thiophene-2-carboxylic acid with chlorosulfonic acid to introduce the sulfamoyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or thiols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate is studied for its potential biological activity. It may serve as a lead compound for drug discovery, targeting specific enzymes or receptors.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of therapeutic agents. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
Methyl 3-{[4-(propan-2-yl)phenyl]formamido}propanoate: Similar structure but lacks the sulfamoyl group.
Methyl 3-{[4-(propan-2-yl)phenyl]carbamoyl}thiophene-2-carboxylate: Similar core structure but different functional group.
Uniqueness: Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate stands out due to its combination of a sulfamoyl group and a thiophene ring, which imparts unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
methyl 3-[(4-propan-2-ylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-10(2)11-4-6-12(7-5-11)16-22(18,19)13-8-9-21-14(13)15(17)20-3/h4-10,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZKVFXSOADPEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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